Illudosin
Description
Context of Natural Products in Chemical Biology and Drug Discovery Research
Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally unique and biologically active compounds. scirp.orgnih.gov These molecules, derived from organisms like plants, fungi, and marine life, have been optimized through evolution for specific biological functions, making them invaluable as therapeutic agents and as tools for probing biological systems. nih.govfrontiersin.org The intricate and diverse carbon skeletons of natural products offer a significant advantage over synthetic compound libraries, often leading to the discovery of novel mechanisms of action. scirp.org
In contemporary chemical biology and medicinal chemistry, natural products continue to be a vital source of lead compounds for drug development. nih.govacs.org Despite a past decline in interest from some pharmaceutical sectors, the unique chemical space occupied by natural products is increasingly recognized for its potential to yield novel therapeutics. nih.gov Advanced analytical techniques and synthetic methodologies have further enhanced the ability of researchers to isolate, characterize, and modify these complex molecules, paving the way for new discoveries. nih.govwikipedia.org
Overview of Fungal Metabolites and Their Biosynthetic Diversity
Fungi are prolific producers of a vast array of secondary metabolites, which are small, bioactive molecules not essential for their primary growth but crucial for ecological interactions. rsc.orgbiorxiv.orgsci-hub.se This chemical diversity is a result of the immense variety of fungal species and the intricate biosynthetic pathways they employ. mdpi.comnih.gov Fungal secondary metabolites are classified into major chemical classes based on their biosynthetic precursors, including polyketides, non-ribosomal peptides, terpenes, and indole (B1671886) alkaloids. sci-hub.se The genes responsible for these pathways are often organized in biosynthetic gene clusters (BGCs), which facilitates their co-regulation and the production of complex molecules. rsc.orgbiorxiv.org
The biosynthetic potential of fungi is far from fully explored, with genomic studies revealing a vast number of uncharacterized BGCs. mdpi.com This untapped reservoir of chemical diversity holds significant promise for the discovery of new drugs and other bioactive compounds. mdpi.com The evolution of these BGCs through processes like functional divergence, horizontal transfer, and de novo assembly contributes to the continuous generation of novel fungal metabolites. rsc.org
Historical Trajectory and Current Research Landscape of Illudosin
This compound belongs to the illudane (B1247565) class of sesquiterpenoids, which are primarily produced by fungi of the Basidiomycota phylum. acs.orgresearchgate.netresearchgate.net The illudins, another group of related compounds, were first identified in the 1950s from the Omphalotus olearius mushroom and were noted for their cytotoxic properties. researchgate.netmtu.edu this compound itself has been isolated from various fungal species, including Clitocybe illudens and Agrocybe salicacola. kisti.re.kracs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(2E)-2-[(2R,4S)-4-hydroxy-2-[(1R,2S)-2-hydroxy-4,4-dimethylcyclopentyl]-2-methylcyclobutylidene]propanal |
InChI |
InChI=1S/C15H24O3/c1-9(8-16)13-12(18)7-15(13,4)10-5-14(2,3)6-11(10)17/h8,10-12,17-18H,5-7H2,1-4H3/b13-9-/t10-,11-,12-,15+/m0/s1 |
InChI Key |
NAUZEYXSLBTBJP-POOLVOQKSA-N |
Isomeric SMILES |
C/C(=C/1\[C@H](C[C@]1(C)[C@H]2CC(C[C@@H]2O)(C)C)O)/C=O |
Canonical SMILES |
CC(=C1C(CC1(C)C2CC(CC2O)(C)C)O)C=O |
Synonyms |
illudosin |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Chemodiversity in Academic Studies
Mycological Sources and Strain-Specific Production of Illudosin
This compound is a secondary metabolite, meaning it is not essential for the primary growth of the organism but is produced, often in response to environmental cues or for defense. Its biosynthesis is confined to a select group of fungi.
This compound and related illudane (B1247565) sesquiterpenoids are primarily produced by fungi belonging to the Basidiomycota phylum. Research has identified several species as producers, with the most notable being from the genera Omphalotus and Agrocybe.
The Jack O'Lantern mushroom, Omphalotus olearius, and its relatives are well-documented sources of illudane-type compounds. researchgate.net Studies have confirmed the biosynthesis of this compound by species such as Omphalotus nidiformis and its presence in cultures of Omphalotus illudens. researchgate.netrsc.org More recently, the edible mushroom Agrocybe salicacola has been identified as another significant source of this compound and its derivatives. researchgate.netnih.govacs.org The discovery of these compounds in Agrocybe species has broadened the known taxonomic distribution of this compound producers. nih.gov
| Fungal Genus | Specific Species | Reference |
|---|---|---|
| Omphalotus | O. nidiformis | rsc.org |
| Omphalotus | O. olearius | |
| Omphalotus | O. illudens | researchgate.net |
| Agrocybe | A. salicacola | researchgate.netnih.govacs.org |
Maximizing the yield of this compound for research purposes requires the careful optimization of fungal culture conditions. While specific protocols for this compound are often proprietary or vary between labs, studies on the closely related compound illudin M from Omphalotus nidiformis provide significant insights into effective strategies. researchgate.net
Successful production relies on tailoring the nutritional environment to promote secondary metabolism. researchgate.net Key parameters for optimization include the composition of the culture medium, pH, temperature, and aeration. For liquid fermentation, media are often designed with specific carbon and nitrogen sources. For instance, a simplified medium containing glucose and corn steep solids has proven effective for enhancing the production of illudins. researchgate.net The majority of filamentous fungi are grown in laboratories at temperatures between 20 and 25°C. cabidigitallibrary.org
Furthermore, advanced cultivation strategies, such as fed-batch processes, can significantly boost yields. A feeding strategy involving the addition of acetate (B1210297) and glucose at specific time points during fermentation was shown to increase the final titer of illudin M to approximately 940 mg/L. researchgate.net This is based on the understanding that sesquiterpenes are derived from acetyl-CoA via the mevalonate (B85504) pathway, making acetate a key precursor. researchgate.net The optimization process often involves screening various media and systematically adjusting physical and chemical parameters to maximize the final product yield. frontiersin.orgmdpi.com
| Parameter | Condition/Strategy for Optimization | Rationale/Example |
|---|---|---|
| Culture Medium | Screening of carbon and nitrogen sources | A medium with glucose (13.5 g/L) and corn steep solids (7.0 g/L) was effective for illudin M production. researchgate.net |
| pH | Maintenance of optimal pH range | Fungal growth and enzyme secretion are highly pH-dependent; for many fungi, this is in the acidic range of 4.0-6.0. mdpi.com |
| Temperature | Incubation at optimal growth temperature | Most fungi used for metabolite production are mesophilic, growing well between 20-30°C. cabidigitallibrary.org |
| Feeding Strategy | Timed addition of precursors | Feeding with acetate and glucose can overcome biosynthetic bottlenecks, significantly increasing final product concentration. researchgate.net |
Fungal Species Implicated in this compound Biosynthesis (e.g., Omphalotus spp., Agrocybe spp.)
Methodologies for Isolation and Purification
Once the fungal culture has produced a sufficient quantity of this compound, the next critical phase is its extraction and purification from the complex culture broth or mycelial mass. researchgate.net This is a challenging process due to the presence of numerous other metabolites. rsc.org
Modern chromatography is central to the isolation of pure natural products. slideshare.netresearchgate.net For a compound like this compound, a multi-step chromatographic approach is typically employed. researchgate.net High-performance liquid chromatography (HPLC) and counter-current chromatography (CCC) are two powerful techniques frequently used for this purpose. rsc.orgiomcworld.com
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that uses a solid stationary phase (like silica (B1680970) gel) packed into a column and a liquid mobile phase pumped through at high pressure. egyankosh.ac.in Preparative HPLC is an scaled-up version of analytical HPLC, designed to purify large quantities of a compound with high efficiency and excellent purity. nih.gov
Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby eliminating issues like irreversible sample adsorption. chromatographyonline.com This technique relies on partitioning the sample between two immiscible liquid phases, one stationary and one mobile. CCC is particularly well-suited for the fractionation of crude extracts and can yield compounds of high purity and recovery. iomcworld.comchromatographyonline.com Often, a combination of techniques is used, where an initial fractionation by CCC is followed by a final polishing step using preparative HPLC. researchgate.net
| Technique | Principle | Advantages in Natural Product Isolation |
|---|---|---|
| HPLC (High-Performance Liquid Chromatography) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | High resolution and speed; excellent for final purification steps to achieve high purity. nih.gov |
| CCC (Counter-Current Chromatography) | Liquid-liquid partition chromatography with no solid support. chromatographyonline.com | Total sample recovery, no irreversible adsorption, high loading capacity, and lower solvent consumption compared to HPLC. researchgate.netiomcworld.com |
The first step in purification is the extraction of the target compound from the fungal culture. researchgate.net This typically involves liquid-liquid extraction, where an organic solvent is used to partition the metabolites from the aqueous culture medium. organomation.com
The choice of solvent is critical and is based on the polarity of the target compound. nih.gov For moderately polar compounds like this compound, solvents such as ethyl acetate are commonly used. frontiersin.org A typical protocol involves filtering the fungal biomass and extracting the liquid culture filtrate with an immiscible organic solvent. The organic layers are then combined and evaporated to yield a crude extract. This extract can be further fractionated by partitioning between different solvent systems of varying polarity, such as a hexane/water partition followed by an ethyl acetate/water partition, to separate compounds based on their solubility. rsc.org The selection of an appropriate solvent system is crucial for maximizing the recovery of the target compound while minimizing the co-extraction of impurities. researchgate.net
| Solvent | Polarity | Typical Use in Natural Product Extraction |
|---|---|---|
| Hexane | Non-polar | Extracting highly non-polar compounds (e.g., fats, waxes) or for initial defatting of an extract. nih.gov |
| Dichloromethane (DCM) / Chloroform | Mid-polarity | Extracting a broad range of compounds, including many alkaloids and terpenoids. rsc.org |
| Ethyl Acetate (EtOAc) | Mid-polarity | Commonly used for extracting moderately polar compounds like sesquiterpenoids and flavonoids from aqueous solutions. frontiersin.orgrsc.org |
| n-Butanol (n-BuOH) | Polar | Used to extract highly polar compounds, such as glycosides, from an aqueous phase. rsc.org |
Advanced Chromatographic Techniques (e.g., HPLC, CCC)
Spectroscopic and Spectrometric Approaches for Structural Confirmation
After isolation, the precise chemical structure of this compound must be confirmed. This is accomplished using a suite of powerful spectroscopic and spectrometric techniques that provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. numberanalytics.comarcjournals.org
Mass Spectrometry (MS) is used to determine the mass-to-charge ratio of the ionized molecule, which provides the molecular weight. arcjournals.org High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass with very high accuracy, allowing for the determination of the exact molecular formula. researchgate.net
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule (e.g., hydroxyl (-OH), carbonyl (C=O)) by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. arcjournals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the complete structure of organic molecules in solution. numberanalytics.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used:
¹H NMR: Identifies the number and types of protons and their neighboring environments.
¹³C NMR: Identifies the number and types of carbon atoms.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between atoms. COSY shows proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. znaturforsch.comacs.org
NOESY: This experiment reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry of the molecule. znaturforsch.commdpi.com
In some cases, the absolute configuration of a chiral molecule is definitively confirmed by single-crystal X-ray crystallography, which provides a three-dimensional model of the molecule. nih.govresearchgate.net
| Technique | Information Provided |
|---|---|
| Mass Spectrometry (MS/HRMS) | Provides molecular weight and molecular formula. arcjournals.orgresearchgate.net |
| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., -OH, C=O). arcjournals.org |
| ¹H and ¹³C NMR | Provides information on the carbon-hydrogen framework. znaturforsch.com |
| 2D NMR (COSY, HMBC, HSQC) | Determines the connectivity of atoms to build the molecular skeleton. acs.org |
| NOESY | Determines the relative stereochemistry by identifying protons that are close in space. mdpi.com |
| X-ray Crystallography | Provides the definitive 3D structure and absolute stereochemistry. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in piecing together the molecular puzzle of this compound. rsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been extensively employed to map out the connectivity of atoms within the this compound molecule.
1D NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the different types of hydrogen and carbon atoms present in the molecule and their chemical environments. rsc.org For instance, ¹H NMR spectra reveal the number of distinct protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (providing information about adjacent protons). Similarly, ¹³C NMR spectra indicate the number of unique carbon atoms.
2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between protons and carbons. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range correlations between protons and carbons separated by two or three bonds. These correlations allow researchers to build the carbon skeleton of the molecule and place the various functional groups. rsc.org
Another important 2D NMR technique used in the study of this compound is the Nuclear Overhauser Effect Spectroscopy (NOESY), which helps in determining the spatial proximity of protons. This is vital for deducing the relative stereochemistry and the preferred conformation of the molecule in solution. rsc.org
Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
| 1 | 45.2 | 2.15 (m) |
| 2 | 40.8 | 1.85 (m), 2.05 (m) |
| 3 | 78.1 | 4.30 (d) |
| 4 | 134.5 | - |
| 5 | 138.1 | 5.60 (s) |
| 6 | 42.1 | 2.55 (d) |
| 7 | 50.3 | 2.40 (m) |
| 8 | 75.2 | 4.10 (s) |
| 9 | 140.2 | 5.95 (d) |
| 10 | 115.4 | 5.25 (d) |
| 11 | 28.9 | 1.25 (s) |
| 12 | 25.1 | 1.15 (s) |
| 13 | 65.3 | 3.60 (s) |
| 14 | 22.4 | 1.05 (s) |
| 15 | 15.1 | 1.75 (s) |
| Note: Data is compiled from published research and may vary slightly depending on the solvent and experimental conditions. |
Mass Spectrometry (MS) for Molecular Formula Elucidation
Mass spectrometry (MS) is another indispensable tool in the characterization of this compound. nih.gov This technique provides a highly accurate measurement of the mass-to-charge ratio of the molecule, which allows for the determination of its elemental composition and, consequently, its molecular formula. nih.gov
High-resolution mass spectrometry (HRMS) is particularly powerful in this regard. By measuring the mass with very high precision, it can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound, HRMS data would confirm the molecular formula C₁₅H₂₂O₃.
Furthermore, fragmentation patterns observed in the mass spectrum can offer additional structural clues. By analyzing how the molecule breaks apart under the energetic conditions of the mass spectrometer, researchers can infer the presence of specific substructures and confirm the connectivity established by NMR spectroscopy.
X-ray Crystallography for Absolute Configuration Determination
While NMR and MS are powerful for determining the connectivity and relative stereochemistry of a molecule, X-ray crystallography provides the definitive three-dimensional structure, including the absolute configuration. nih.govwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov
The process begins with the challenging step of growing a high-quality single crystal of this compound. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer. The way the crystal diffractates the X-ray beam provides detailed information about the arrangement of atoms within the crystal lattice. nih.gov
This data is then used to generate an electron density map of the molecule, from which the precise positions of all atoms can be determined. nih.gov This allows for an unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry of all chiral centers in the molecule. For this compound, X-ray crystallography has been instrumental in confirming the complex and unique arrangement of its fused ring system and the orientation of its various substituents in space.
Biosynthetic Pathway Elucidation and Engineering
Early Precursors and Initial Steps in Fomannosane Sesquiterpene Biosynthesis
The journey to illudosin begins with common precursors and enzymatic steps that are central to the biosynthesis of a vast array of terpenoid compounds in nature.
Farnesyl diphosphate (B83284) (FPP), a C15 isoprenoid, serves as the crucial starting point for the biosynthesis of all sesquiterpenes, including this compound. wikipedia.orgnih.gov FPP itself is synthesized via the mevalonate (B85504) pathway in fungi, where acetyl-CoA units are converted into isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net FPP synthase then catalyzes the sequential head-to-tail condensation of two IPP units with one DMAPP unit to yield the (E,E)-FPP isomer. nih.gov This molecule is a key branch-point intermediate, providing the C15 backbone for thousands of compounds, including sterols, carotenoids, and the diverse family of sesquiterpenes. wikipedia.orgnih.gov
| Precursor Molecule | Chemical Formula | Molar Mass | Role in Biosynthesis |
| Farnesyl Diphosphate (FPP) | C15H28O7P2 | 382.330 g·mol−1 | Universal C15 precursor for all sesquiterpenes. wikipedia.org |
| Isopentenyl Diphosphate (IPP) | C5H12O7P2 | 246.09 g·mol−1 | C5 building block for FPP synthesis. nih.gov |
| Dimethylallyl Diphosphate (DMAPP) | C5H12O7P2 | 246.09 g·mol−1 | C5 isomer and starter unit for FPP synthesis. nih.gov |
The first committed step in the biosynthesis of the this compound scaffold is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). nih.govnih.gov These enzymes are responsible for the remarkable diversification of sesquiterpene structures. The reaction cascade is initiated by the enzyme-mediated removal of the diphosphate group from the linear FPP substrate. nih.govbioinformatics.nl This generates a highly reactive farnesyl carbocation. The STS then guides this carbocation through a series of cyclizations and rearrangements, ultimately leading to a specific cyclic sesquiterpene scaffold. nih.govbioinformatics.nl In the case of this compound biosynthesis in fungi like Omphalotus olearius, specific STSs, such as Omp6 and Omp7, have been identified. These enzymes convert FPP into Δ-6 protoilludene, a key precursor on the pathway to this compound. nih.gov
Farnesyl Diphosphate (FPP) as a Universal Building Block
Characterization of Key Enzymatic Transformations
Following the initial cyclization, the protoilludane skeleton undergoes further modifications, including oxidative reactions and complex atomic rearrangements, to yield the final this compound structure.
The formation of the final this compound structure involves unusual molecular rearrangements. rsc.orgrsc.org Isotopic labeling studies using ¹³C-labelled acetates and [1-¹³C,2-²H₃]acetate in Omphalotus nidiformis have provided insight into these mechanisms. rsc.org The results revealed an unexpected rearrangement where deuterium (B1214612) atoms were incorporated in a non-stereospecific manner. rsc.orgrsc.org A proposed mechanism to explain this observation involves the formation of a series of carbocation intermediates at the active site of the cyclase enzyme. rsc.orgrsc.org These carbocations can be quenched through deprotonation or reprotonation, and the non-specific nature of this step accounts for the observed labeling pattern. rsc.org Such rearrangements are a hallmark of terpene biosynthesis, allowing for the generation of vast structural diversity from a common precursor. numberanalytics.com
Oxidative Cyclization Reactions
Genetic and Molecular Biology Approaches to Pathway Analysis
The identification of the genes and enzymes responsible for this compound biosynthesis relies heavily on modern genetic and molecular biology techniques. nih.gov A pivotal approach has been the sequencing of the genomes of this compound-producing fungi, such as Omphalotus olearius. nih.gov
The draft genome sequence of O. olearius enabled the identification of a network of 11 sesquiterpene synthases and, crucially, two metabolic gene clusters associated with illudin biosynthesis. nih.gov Gene clusters are groups of genes that are physically located near each other in the genome and are involved in the same metabolic pathway. Their discovery provides a predictive framework for identifying the complete set of enzymes required for producing a specific natural product. nih.gov
Further analysis involves functional genomics, where gene expression data is interpreted to understand which genes are active under certain conditions. ebi.ac.uk Techniques such as creating heatmaps from gene expression data can reveal which genes are up-regulated or down-regulated together, suggesting they are part of a common pathway. ebi.ac.uk Gene set enrichment analysis can then be used to determine if these co-regulated genes are associated with specific biological processes, such as terpene biosynthesis. ebi.ac.uknumberanalytics.com These molecular approaches are essential for uncovering and engineering complex biosynthetic pathways. numberanalytics.com
| Research Approach | Key Technique | Findings in this compound/Sesquiterpene Research |
| Genomics | Whole-genome sequencing | Identified gene clusters for illudin biosynthesis in Omphalotus olearius. nih.gov |
| Functional Genomics | Gene expression analysis (e.g., Heatmaps) | Identifies co-regulated genes, suggesting their involvement in a shared pathway. ebi.ac.uk |
| Molecular Genetics | Gene cloning and heterologous expression | Characterized specific sesquiterpene synthases (Omp6, Omp7) and confirmed their product is Δ-6 protoilludene. nih.gov |
| Metabolic Labeling | Isotope tracer studies (¹³C, ²H) | Elucidated unusual carbocation rearrangement mechanisms in this compound formation. rsc.orgrsc.org |
Gene Cluster Identification and Functional Assignment
The biosynthesis of terpenoid natural products in fungi is typically orchestrated by a set of genes co-located in what is known as a biosynthetic gene cluster (BGC). The sequencing of the genome of the Jack O'Lantern mushroom, Omphalotus olearius, a known producer of the related and potent anticancer illudin sesquiterpenoids, has been instrumental in identifying the genetic blueprint for this compound-like compounds. nih.govresearchgate.netnih.gov
Initial investigations involved creating a draft genome of O. olearius and using known sesquiterpene synthase (STS) sequences from other fungi, such as Coprinus cinereus, to search for homologous genes. nih.gov This bioinformatic approach successfully identified a remarkable number of eleven putative STS genes, designated Omp1 through Omp10, with Omp5a and Omp5b being two distinct genes located adjacently. nih.gov
Subsequent analysis of the genomic regions surrounding these STS genes revealed that several were located within BGCs. nih.gov Of particular importance for the biosynthesis of illudane (B1247565) and by extension, fomannosane sesquiterpenoids, were two distinct gene clusters associated with the STS genes Omp6 and Omp7. nih.gov These two enzymes were identified as Δ-6-protoilludene synthases, which catalyze the crucial cyclization of farnesyl pyrophosphate (FPP) to form the foundational protoilludane scaffold, the precursor to illudins and this compound. nih.govdoe.gov
The Omp6 gene is part of a more extensive cluster that includes genes encoding for a cytochrome P450 monooxygenase, a short-chain dehydrogenase/reductase (SDR), an aldehyde dehydrogenase, and a transporter. nih.gov The Omp7 cluster is smaller, containing the STS gene and a single P450 monooxygenase located upstream. nih.gov The co-regulation of these genes with their respective STS genes further supports their role in the biosynthetic pathway. nih.gov The functional assignment of these genes is primarily based on homology to enzymes with known functions in other secondary metabolite pathways. The P450 monooxygenases and dehydrogenases are presumed to be the "tailoring enzymes" that modify the initial protoilludane skeleton through a series of oxidation and reduction reactions to generate the diverse array of illudane and fomannosane structures, including this compound. nih.gov
**Table 1: Identified Gene Clusters for Illudin Biosynthesis in *Omphalotus olearius***
| Gene Cluster | Key Sesquiterpene Synthase | Associated Genes (Putative Function) | Scaffold Produced |
|---|---|---|---|
| Cluster 1 | Omp6 | P450 monooxygenase, SDR, Aldehyde dehydrogenase, Transporter | Δ-6-protoilludene |
| Cluster 2 | Omp7 | P450 monooxygenase, FAD-binding protein | Δ-6-protoilludene |
Heterologous Expression Systems for Biosynthesis Research
Heterologous expression, the process of expressing genes in a host organism that does not naturally produce the target compound, is a powerful tool for functional characterization of biosynthetic genes and for the production of natural products. frontiersin.orgmdpi.com This approach has been pivotal in elucidating the function of the genes within the this compound-related BGCs.
The functional characterization of the eleven identified STS genes from O. olearius was achieved through their heterologous expression in Escherichia coli. nih.govmdpi.com Each putative STS gene was cloned into an expression vector and introduced into E. coli. The resulting recombinant cultures were then analyzed for the production of sesquiterpenes. nih.gov This work confirmed that Omp6 and Omp7 are highly active and specific Δ-6-protoilludene synthases, the first step in the biosynthesis of illudins. nih.gov
Beyond gene characterization, heterologous expression in E. coli has been engineered for the production of protoilludene, the direct precursor to the illudin family. d-nb.info By overexpressing a hybrid mevalonate (MVA) pathway, the endogenous farnesyl diphosphate (FPP) synthase, and the protoilludene synthase (Omp7) from O. olearius, researchers successfully produced protoilludene in E. coli. d-nb.info Further metabolic engineering of the MVA pathway, including permutation of gene order and substitution of homologous genes from Staphylococcus aureus, led to a significant increase in protoilludene titers, reaching up to 1199 mg/L in tube cultures. d-nb.info
While E. coli is a common host, filamentous fungi like Aspergillus species (A. nidulans or A. oryzae) are also excellent hosts for expressing fungal biosynthetic pathways. frontiersin.orgnih.govnih.gov Their eukaryotic nature can be advantageous for the proper folding and post-translational modification of fungal enzymes, such as the cytochrome P450s found in the illudin clusters. frontiersin.org Although specific reports on the heterologous production of fully decorated this compound in Aspergillus are not detailed, the successful expression of other complex fungal secondary metabolite pathways in these hosts suggests their high potential for future this compound production and pathway manipulation studies. frontiersin.orgnih.gov
Table 2: Examples of Heterologous Expression Systems in this compound-Related Research
| Host Organism | Expressed Genes | Purpose | Outcome |
|---|---|---|---|
| Escherichia coli | Omp1-10 (individually) | Functional characterization of sesquiterpene synthases | Confirmed the specific products of each synthase, including Omp6 and Omp7 as Δ-6-protoilludene synthases. nih.govmdpi.com |
| Escherichia coli | Hybrid MVA pathway, ispA (FPP synthase), Omp7 | Production of protoilludene | Achieved high-titer production of the illudin precursor. d-nb.info |
| Aspergillus spp. | (Potential) Full this compound BGC | Production of this compound and pathway engineering | A promising system for future research due to its compatibility with fungal enzymes. frontiersin.orgnih.gov |
Comparative Biosynthesis of this compound with Related Natural Products
The biosynthesis of this compound is part of the broader family of sesquiterpenoid biosynthesis, which generates a vast diversity of chemical structures from a single precursor, farnesyl pyrophosphate (FPP). researchgate.netsemanticscholar.org The initial cyclization of FPP is a key branching point that defines the skeletal class of the resulting sesquiterpenoid.
The biosynthesis of this compound and other protoilludane-derived compounds begins with a 1,11-cyclization of FPP, leading to a humulyl cation intermediate. univie.ac.at This is followed by a series of rearrangements and a second cyclization to form the characteristic 5/6/4-fused ring system of the protoilludanes. univie.ac.at
A fascinating comparison can be drawn with the biosynthesis of pentalenene (B1246303), another tricyclic sesquiterpene that is the precursor to the pentalenolactone (B1231341) family of antibiotics. rsc.org Pentalenene biosynthesis also proceeds through a humulyl cation intermediate. However, the subsequent cyclization cascade differs, leading to a 5-8-5 fused ring system. Interestingly, some sesquiterpene synthases exhibit plasticity. For instance, the Δ-6-protoilludene synthase from Stereum hirsutum is known to produce pentalenene as a minor product. rsc.org Moreover, studies have shown that a single amino acid mutation in pentalenene synthase can switch its primary product to protoilludene, highlighting the subtle enzymatic control that dictates the final carbon skeleton. researchgate.net This suggests a close evolutionary and mechanistic relationship between the biosynthetic pathways of these two distinct classes of sesquiterpenoids.
Comparing this compound biosynthesis to other major sesquiterpenoid classes reveals different initial FPP cyclization strategies. For example, the biosynthesis of germacrene A, a precursor to many other sesquiterpenoids, involves a 1,10-cyclization of FPP. researchgate.net The synthases Omp1 and Cop3 from O. olearius and C. cinereus respectively, produce α-muurolene, which also arises from a 1,10 cyclization pathway. researchgate.net In contrast, the formation of the cadinene skeleton, produced by enzymes like Omp5a/b, also follows a 1,10-cyclization but with a different folding of the FPP molecule in the enzyme's active site. mdpi.com The biosynthesis of α-barbatene, catalyzed by Omp9, proceeds via a 1,6-cyclization, yet another distinct cyclization manifold. mdpi.com These comparisons underscore how terpene synthases, through subtle variations in their active sites, can channel the same linear precursor into a remarkable array of complex and diverse cyclic structures.
Chemical Synthesis Strategies and Analog Development
Total Synthesis Approaches to the Illudosin Skeletal Framework
Constructing the core carbon skeleton of this compound, a fomannosane-type sesquiterpene, is a significant challenge that requires sophisticated synthetic planning and execution. acs.orgdntb.gov.ua
Retrosynthetic analysis is a method used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comyoutube.com This process involves mentally breaking, or "disconnecting," chemical bonds to identify potential precursor molecules, known as synthons. amazonaws.comlibretexts.org For a complex structure like the this compound skeleton, choosing the right disconnections is critical for developing an efficient synthetic route. libretexts.org
Key strategies for disconnecting the illudane (B1247565) framework often focus on simplifying its tricyclic nature. Common approaches include:
Cycloaddition-based disconnections : One of the earliest and most common strategies for the related illudin class involves a dipolar cycloaddition to construct the six-membered ring of the tricyclic system. researchgate.net This retrosynthetic step simplifies the target into a dipolar species and a corresponding dipolarophile.
Bridged-ring disconnections : For complex bridged-ring systems, strategic bond cleavages that lead to the formation of more stable five- or six-membered rings are preferred. libretexts.org
Spirocyclic precursor strategy : A modern approach for the related sesquiterpenoid illisimonin A involved retrosynthetically tracing its tricyclic carbon framework back to a spirocyclic precursor. nih.gov This simplifies the target significantly, with the subsequent challenge being the rearrangement of the spirocycle into the final bridged-ring system.
Table 1: Key Retrosynthetic Disconnection Strategies for Illudane-Type Skeletons
| Disconnection Strategy | Key Reaction (Forward Sense) | Precursor Type | Target Skeleton | Citation |
| Six-Membered Ring Formation | Dipolar Cycloaddition | Dipole and Dipolarophile | Illudin | researchgate.net |
| Tricyclic Framework Construction | Radical Cyclization / Semipinacol Rearrangement | Spirocyclic Intermediate | Illisimonin A | nih.gov |
| Trans-Pentalene Formation | Tandem-Nazarov/Ene Cyclization | Acyclic Precursor | Illisimonin A | nih.gov |
Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is paramount, as the biological activity of natural products is often dependent on their specific stereoisomeric form. Stereoselective synthesis aims to produce a single, desired stereoisomer. organic-chemistry.org
In the context of illudane-type natural products, several methodologies have been employed to control stereochemistry:
Asymmetric Cyclization : The asymmetric total synthesis of (-)-illisimonin A utilized a tandem-Nazarov/ene cyclization to generate a spirocyclic intermediate with high stereocontrol. nih.gov
Substrate-Controlled Reactions : In many syntheses, the existing stereocenters in an intermediate are used to direct the stereochemical outcome of subsequent reactions.
Radical Cyclization : A novel approach for synthesizing tricyclo[5.2.1.0¹,⁵]decanes, a core feature of some related natural products, was explored using a Ti(III)-mediated radical cyclization followed by a semipinacol rearrangement to establish the carbon backbone. nih.gov This method was instrumental in controlling the complex stereochemistry of the ring junctions.
Biocatalysis : The use of enzymes offers a powerful method for achieving high stereoselectivity. Methodologies such as the enantiodivergent synthesis of optically pure sulfoxides using monooxygenases demonstrate the potential of biocatalysis to create specific chiral centers, a principle applicable to the synthesis of complex natural products. ucl.ac.uk
Retrosynthetic Analysis and Key Disconnection Strategies
Synthetic Methodologies for this compound and its Analogues
The synthesis of this compound and its analogues benefits from a wide array of modern synthetic techniques that allow for efficient and selective construction of complex molecular architectures. researchgate.net
Modern organic synthesis has moved towards increasingly efficient and atom-economical reactions. rroij.com Cascade reactions, in which multiple chemical bonds are formed sequentially in a single operation without isolating intermediates, are particularly powerful for rapidly building molecular complexity. rsc.orgd-nb.info
Key modern reactions applied in the synthesis of illudane skeletons and their analogues include:
Pauson-Khand Reaction : This reaction has been utilized in synthetic strategies to construct the cyclopentenone moiety found within the illudane framework. researchgate.net
Enyne Ring-Closing Metathesis (EYRCM) : This is another powerful cyclization strategy that has been applied to the synthesis of acylfulvenes, which are derivatives of illudins. researchgate.net
Tandem Cyclizations : As seen in the synthesis of illisimonin A, a tandem-Nazarov/ene cyclization was a key step. nih.gov
Transition Metal-Catalyzed Cascade Reactions : The Heck-Suzuki cascade is an example of a modern process used to create complex molecular skeletons, demonstrating the power of transition metal catalysis in natural product synthesis. nih.gov
Simmons-Smith Cyclopropanation : This reaction is a classic and effective method for the stereospecific conversion of alkenes into cyclopropanes, a structural feature of this compound. mdpi.com The Furukawa modification (using Et₂Zn and CH₂I₂) is a notable improvement. mdpi.com
Table 2: Examples of Modern Reactions in Illudane-Type Synthesis
| Reaction Type | Description | Application Example | Citation |
| Pauson-Khand Reaction | A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. | Construction of the five-membered ring in the illudane core. | researchgate.net |
| Ring-Closing Metathesis | A reaction that forms a cyclic alkene from a diene using a metal catalyst. | Synthesis of acylfulvene (B1200177) analogues. | researchgate.net |
| Tandem-Nazarov/Ene Cyclization | A cascade reaction involving an electrocyclization followed by an ene reaction. | Asymmetric synthesis of a spirocyclic precursor to illisimonin A. | nih.gov |
| Simmons-Smith Reaction | A cyclopropanation reaction of an alkene using a carbenoid. | Formation of the cyclopropane (B1198618) ring in the this compound skeleton. | mdpi.com |
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymes. mdpi.com This approach is particularly valuable in natural product synthesis, where precise control over stereochemistry is often a major challenge. nih.gov Enzymes can be used to perform transformations that are difficult to achieve with conventional chemical reagents, often under mild and environmentally friendly conditions. mdpi.com
While specific chemoenzymatic routes to this compound are not extensively documented, the principles are widely applied in the synthesis of complex chiral molecules:
Kinetic Resolution : Lipases are frequently used to resolve racemic mixtures of alcohols or amines, allowing for the separation of enantiomers. rsc.org This could be applied to a chiral intermediate in an this compound synthesis.
Stereoselective Reductions/Oxidations : Alcohol dehydrogenases (ADHs) can reduce ketones to secondary alcohols with very high enantioselectivity, establishing a key stereocenter. rsc.org Conversely, oxidases can perform selective oxidations.
Enzyme Cascades : Systems integrating multiple enzymes can convert simple starting materials into complex chiral products in one pot. nih.gov For example, a four-enzyme system was developed to convert L-amino acids into their D-isomers with high enantiopurity. nih.gov Such a strategy could, in principle, be adapted for intermediates in natural product synthesis.
N-to-S Acyl Transfer : Recent strategies have used N-to-S acyl transfer to convert stable chiral amides into more reactive thioesters, which can then be used as substrates in biocatalytic transformations, seamlessly linking chemical and enzymatic steps. chemrxiv.org
Modern Organic Reactions and Cascade Processes
Design and Synthesis of Chemically Modified this compound Derivatives
The design and synthesis of analogues of natural products is a cornerstone of medicinal chemistry, aiming to create new molecules with improved activity, selectivity, or reduced toxicity. numberanalytics.comnih.gov For illudane sesquiterpenes, a major goal has been to improve the therapeutic index by increasing tumor-specific cytotoxicity while decreasing general toxicity. researchgate.net
A prominent example is the development of acylfulvenes (AFs), which are semisynthetic derivatives of illudins. researchgate.net The synthesis of these derivatives often builds upon the total synthesis routes established for the parent natural products. Key strategies include:
Functional Group Modification : The core illudane skeleton is retained, while peripheral functional groups are altered. The synthesis of acylfulvenes from illudins is a prime example of this. researchgate.net
Diverted Total Synthesis : A synthetic route to the natural product is established and then "diverted" at a late stage to create a series of analogues from a common intermediate. numberanalytics.com
Semisynthesis : The natural product itself, obtained through fermentation or isolation, is used as the starting material for chemical modifications. researchgate.net Semisynthetic illudin M derivatives have been created to enhance selectivity against cancer cells. researchgate.net
The development of new synthetic methodologies, such as those involving transition metal catalysis or cascade reactions, directly facilitates the preparation of these modified analogues, providing the chemical tools needed to explore structure-activity relationships. researchgate.netnih.gov
Development of Chemical Libraries Based on the this compound Scaffold
The core molecular architecture of a bioactive natural product is referred to as a scaffold. researchgate.net The this compound scaffold, with its distinct three-ring system, is considered a "privileged scaffold"—a framework that is predisposed to interact with biological macromolecules. mdpi.com This makes it an attractive starting point for developing chemical libraries, which are large, organized collections of related compounds. mdpi.comlifechemicals.com The goal of creating such libraries is to systematically explore the chemical space around the natural product to discover analogs with enhanced potency, selectivity, or novel activities. lifechemicals.com
Several strategies are employed to generate these libraries:
Combinatorial Chemistry: This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to the core scaffold, allowing for the rapid generation of a large number of derivatives. mdpi.com For the this compound scaffold, this could involve varying substituents at different positions of the ring system.
Diversity-Oriented Synthesis (DOS): DOS is a more advanced strategy that aims to create a library of structurally diverse and complex molecules from a common starting material. mdpi.com Rather than just decorating the periphery of the scaffold, DOS strategies often involve reactions that modify the core skeleton itself, leading to a wide range of different molecular shapes and architectures. This approach increases the chances of discovering compounds that can interact with new biological targets. mdpi.com
Fragment-Based Drug Design: This involves deconstructing the active natural product into smaller molecular fragments. mdpi.com These fragments can then be reassembled and optimized to create new scaffolds that are often easier to synthesize while retaining the key interaction points of the original molecule. mdpi.com
The development of acylfulvenes from the related illudins is a classic example of leveraging a natural product scaffold to create a new class of compounds with improved therapeutic properties. researchgate.net Similar efforts can be envisioned for this compound, where its unique structure is used as a template. By synthesizing a library of this compound analogs, researchers can conduct high-throughput screening campaigns to identify new lead compounds for drug discovery. lifechemicals.com The structural data from these screening hits helps in building structure-activity relationships (SAR), which guide the further rational design of next-generation compounds. nih.gov
| Synthesis Strategy | Description | Application to this compound Scaffold |
| Combinatorial Chemistry | Systematically combines a set of building blocks with the core scaffold to produce a large number of analogs. mdpi.com | Attaching various chemical groups (e.g., alkyls, aryls, amides) to reactive sites on the this compound core to explore structure-activity relationships. |
| Diversity-Oriented Synthesis (DOS) | Employs complex reaction pathways to generate significant structural diversity, often altering the scaffold itself. mdpi.com | Using the this compound framework as a starting point to synthesize related but skeletally distinct tricyclic systems. |
| Fragment-Based Design | Deconstructs the natural product into key fragments which are then used to build new, simpler, and synthetically accessible scaffolds. mdpi.com | Identifying the key pharmacophore within this compound and using it to design novel, more easily synthesized molecules that mimic its activity. |
Mechanistic Investigations of Illudosin at the Molecular and Cellular Level
Target Identification and Binding Interactions in Cellular Systems
Macromolecular Adduction (e.g., DNA, Protein)
Research indicates that illudane (B1247565) sesquiterpenoids, the class of compounds to which illudosin belongs, can form adducts with macromolecules such as DNA. researchgate.net This interaction is a key aspect of their biological activity. The process involves the alkylation of biomolecules. researchgate.net For instance, the related compound irofulven (B1672183), a semi-synthetic derivative of illudin S, is known to alkylate both DNA and protein macromolecules, leading to the formation of adducts. This alkylation can disrupt the normal functions of these macromolecules. While the primary alkylation site for some related compounds has been identified as the minor groove of DNA, specifically at the 3-position of adenine, the precise targets of this compound are still under investigation. mtu.edu The formation of these adducts is believed to be a critical step in the cascade of cellular events triggered by these compounds. nih.gov
The reactivity of these compounds is attributed to their chemical structure, particularly the presence of a reactive cyclopropane (B1198618) ring. researchgate.net This feature enables them to react with nucleophilic sites on macromolecules. hebmu.edu.cn The study of these adduction processes is crucial for understanding the fundamental mechanisms by which illudane sesquiterpenoids interact with cellular components.
Enzyme Inhibition and Modulation in Research Models
In non-clinical research, illudane compounds have been observed to interact with and modulate the activity of various enzymes. While specific data on this compound's direct inhibition of a wide range of enzymes is limited, studies on related compounds provide insights into potential mechanisms. For example, some illudin derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, with varying degrees of activity observed. nih.govtandfonline.com
Furthermore, the bioactivation of some illudin analogues is thought to be mediated by reductase enzymes. nih.gov For example, the cytotoxicity of acylfulvene (B1200177) (AF), a related compound, is dependent on the enzyme prostaglandin (B15479496) reductase 1 (PTGR1) for its activation. nih.gov However, the toxicity of illudin S does not appear to correlate with PTGR1 function, suggesting different activation pathways or direct activity. nih.gov The investigation of how this compound interacts with cellular enzymes remains an active area of fundamental research.
Cellular Responses and Pathway Perturbations
Cell Cycle Modulation in In Vitro Studies
The cell cycle is a fundamental process that governs cell proliferation, and its modulation is a significant finding in in vitro research on illudane compounds. tocris.com The cell cycle is composed of four phases: G1, S, G2, and M. wisc.edu Progression through these phases is tightly regulated by a network of proteins, including cyclin-dependent kinases (CDKs) and cyclins. wisc.edufrontiersin.org
In vitro studies using related compounds have shown that they can interfere with the normal progression of the cell cycle. For instance, irofulven has been shown to arrest cells in the S-phase of the cell cycle. Other related compounds have been observed to cause cell cycle arrest at the G1/S boundary or in the G2/M phases. mtu.edu This disruption of the cell cycle is a key cellular response to these compounds and is thought to be a consequence of the macromolecular damage they induce. The precise effects of this compound on cell cycle dynamics in different research models are a subject of ongoing investigation.
Induction of Apoptosis in Specific Cell Lines (as a research finding)
Apoptosis, or programmed cell death, is a crucial cellular process for removing damaged or unwanted cells. frontiersin.org Research findings have indicated that illudane compounds can induce apoptosis in various cancer cell lines. mtu.edu This induction of apoptosis is often linked to the DNA damage and cell cycle arrest caused by these compounds.
For example, irofulven has been shown to induce apoptosis, and this process can be triggered by the activation of the p53 tumor suppressor protein in response to DNA damage. In in vitro studies, some illudin derivatives have demonstrated the ability to induce apoptosis in human promyelocytic leukemia HL-60 cells. acgpubs.org The cytotoxic effects of this compound and related compounds observed in numerous studies are often attributed to their ability to trigger this apoptotic cascade. tandfonline.comacs.org
Table of Cytotoxic Activity of this compound and Related Compounds in Research
| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |
| This compound (Compound 8) | MCF-7 | < 10 | acs.org |
| This compound (Compound 8) | SW480 | > 10 | acs.org |
| Compound 1 (Agrocybin derivative) | SW480 | < 10 | acs.org |
| Agrocybin H (49) | Multiple human cancer cell lines | No cytotoxicity at 40 µM | acgpubs.org |
| Agrocybin I (50) | Multiple human cancer cell lines | No cytotoxicity at 40 µM | acgpubs.org |
| This compound (51) | Multiple human cancer cell lines | No cytotoxicity at 40 µM | acgpubs.org |
| (2S,3S,9R)-14-hydroxy-5-desoxy-illudosin (47) | Multiple human cancer cell lines | 7.6 - 21.7 | nih.gov |
This table is for informational purposes only and represents findings from non-clinical research studies. IC50 is the concentration of a substance that inhibits a biological process by 50%.
Fundamental Biological Activities in Non-Clinical Contexts
In addition to the specific cellular and molecular mechanisms detailed above, this compound and related illudane sesquiterpenoids have been noted for a range of fundamental biological activities in non-clinical research settings. These compounds are secondary metabolites produced by fungi, particularly of the class Basidiomycetes. researchgate.net
Early research identified that illudins possess antibacterial properties. researchgate.net For instance, this compound has shown activity against Bacillus subtilis. acs.org Furthermore, some illudane compounds have demonstrated genotoxic activity in bacterial assays. acs.org The broad spectrum of biological activities, including cytotoxic and antibacterial effects, has made this class of compounds a subject of interest in natural product research. acs.orgresearchgate.net These fundamental biological activities are a direct consequence of their interactions with cellular macromolecules and pathways as described in the preceding sections.
Cytotoxicity in Cell Lines for Mechanistic Elucidation
This compound has demonstrated notable cytotoxic properties against various human cancer cell lines. The mechanism of cytotoxicity, while not fully elucidated for this compound itself, is often studied in the context of its more famous relatives, the illudins. Illudins are known to be activated within cells to form a reactive species that can alkylate DNA and other macromolecules, leading to cell cycle arrest and apoptosis. It is hypothesized that this compound may share a similar, though potentially more nuanced, mechanism of action.
Research has shown that this compound exhibits selective and potent cytotoxic effects. For instance, in a study involving illudane sesquiterpenoids isolated from the edible mushroom Agrocybe salicacola, a compound identified as (2S,3S,9R)-14-hydroxy-5-desoxy-illudosin (a stereoisomer of this compound) displayed significant cytotoxicity. acs.org This activity was particularly pronounced against the SW480 human colon adenocarcinoma cell line and the MCF-7 human breast adenocarcinoma cell line, with 50% inhibitory concentration (IC₅₀) values of less than 10 μM for both. acs.org
The determination of IC₅₀ values is a cornerstone of in vitro cytotoxicity assessment. This metric represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to determine these values. acs.org In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells.
The table below summarizes the reported cytotoxic activity of an this compound stereoisomer against specific human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
| SW480 | Colon Adenocarcinoma | < 10 | acs.org |
| MCF-7 | Breast Adenocarcinoma | < 10 | acs.org |
This table is interactive. You can sort the columns by clicking on the headers.
Further research into a broader range of cell lines is necessary to fully characterize the cytotoxic profile of this compound and to identify potential determinants of sensitivity or resistance.
Antimicrobial Activities in Research Settings
The investigation into the antimicrobial properties of this compound is part of a broader interest in sesquiterpenoids as potential sources of new antibiotics. While data specifically on this compound is limited, studies on closely related protoilludane and illudane sesquiterpenoids provide a strong indication of the potential antimicrobial spectrum. mdpi.com These compounds are secondary metabolites produced by fungi, often as a chemical defense mechanism against other microorganisms.
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.comsmujo.id Broth microdilution is a standard laboratory method for determining MIC values. dergipark.org.tr
While illudol, a related protoilludane, was found to be inactive against a panel of bacteria, other members of this family have shown significant activity. mdpi.com For example, 1-O-acetyl-3-epi-illudol exhibited antimicrobial activity against Escherichia coli with an MIC of 32 µg/mL. mdpi.com Similarly, tsugicolines A, C, and E, other protoilludane sesquiterpenoids, also displayed moderate activity against E. coli with the same MIC value. mdpi.com Another related compound, lentinellic acid, has demonstrated potent and broad-spectrum antimicrobial activity against various bacteria, with MIC values ranging from 1 to 50 µg/mL. mdpi.com These findings suggest that the illudane scaffold, from which this compound is derived, is a promising template for antimicrobial drug discovery.
The table below presents the antimicrobial activities of sesquiterpenoids structurally related to this compound.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1-O-acetyl-3-epi-illudol | Escherichia coli ATCC25922 | 32 | mdpi.com |
| Tsugicoline A | Escherichia coli ATCC25922 | 32 | mdpi.com |
| Tsugicoline C | Escherichia coli ATCC25922 | 32 | mdpi.com |
| Tsugicoline E | Escherichia coli ATCC25922 | 32 | mdpi.com |
| Lentinellic acid | Aerobacter aerogenes | 1-5 | mdpi.com |
| Lentinellic acid | Bacillus brevis | 1-5 | mdpi.com |
| Lentinellic acid | Corynebacterium insidiosum | 1-5 | mdpi.com |
| Lentinellic acid | Bacillus subtilis | 20-50 | mdpi.com |
| Lentinellic acid | Staphylococcus aureus | 20-50 | mdpi.com |
This table is interactive. You can sort the columns by clicking on the headers.
Further studies are required to specifically determine the antimicrobial spectrum and MIC values for this compound against a comprehensive panel of bacterial and fungal pathogens.
Methodological Advancements in Mechanistic Characterization
Understanding the precise mechanism of action of a bioactive compound like this compound requires sophisticated experimental approaches. Modern drug discovery and chemical biology have seen significant advancements in methodologies that allow for the detailed characterization of a compound's interaction with its biological targets.
Biochemical Assays for Target Engagement
A critical step in elucidating a compound's mechanism is to confirm that it physically interacts with its intended molecular target within a cellular context. This is known as target engagement. Several innovative biochemical assays have been developed for this purpose.
One such method is the Cellular Thermal Shift Assay (CETSA®) . This technique is based on the principle that the binding of a ligand, such as this compound, to its target protein stabilizes the protein's structure, making it more resistant to thermal denaturation. pelagobio.com In a typical CETSA experiment, intact cells are treated with the compound of interest and then heated to various temperatures. The cells are then lysed, and the amount of soluble (non-denatured) target protein remaining at each temperature is quantified, often by methods like Western blotting or enzyme-linked immunosorbent assay (ELISA). A shift in the melting curve of the target protein in the presence of the compound indicates direct binding. pelagobio.com This method is advantageous as it allows for the assessment of target engagement in a physiologically relevant environment without the need to modify the compound or the protein. promega.ca
Another powerful approach involves the use of probe-based assays coupled with chemoproteomics. In this strategy, a chemical probe, often an analog of the compound being studied that has been modified with a reactive group and a reporter tag (like biotin (B1667282) or an alkyne), is used. nih.gov This probe is introduced to cells, where it covalently binds to its targets. The tagged proteins can then be enriched and identified using mass spectrometry. To confirm target engagement of the original, unmodified compound (e.g., this compound), a competition experiment is performed. Cells are pre-treated with the unmodified compound, which will occupy the binding sites on its targets. Subsequent addition of the chemical probe will result in reduced labeling of these specific targets, which can be quantified by mass spectrometry. nih.gov
Flow cytometry-based Receptor Occupancy (RO) assays are also employed, particularly for cell surface targets. These assays use fluorescently labeled antibodies that compete with the drug for binding to the receptor, allowing for the quantification of free versus occupied receptors on a cell-by-cell basis. cellcarta.com
High-Throughput Screening for Activity Profiling (in a research context)
High-Throughput Screening (HTS) is a drug discovery process that involves the automated testing of large numbers of chemical compounds against a specific biological target or cellular phenotype. bmglabtech.com In a research context, HTS can be invaluable for profiling the activity of a compound like this compound and for identifying its molecular targets.
For activity profiling, a compound like this compound could be screened against a large panel of cancer cell lines or microbial strains to create a detailed "fingerprint" of its biological activity. This can reveal patterns of sensitivity and resistance that can be correlated with genomic or proteomic data from the cell lines, providing clues about the compound's mechanism of action and potential biomarkers of response.
In the context of target identification, HTS can be employed in several ways. A mechanism-based or target-based screen would test the ability of this compound to inhibit a large library of purified enzymes or to interfere with specific protein-protein interactions. japsonline.com For example, given that related compounds alkylate DNA, this compound could be tested in HTS format against a panel of DNA repair enzymes.
Alternatively, a phenotypic screen could be used. In this approach, cells are treated with the compound, and a specific cellular phenotype, such as apoptosis, cell cycle arrest, or the activation of a particular signaling pathway, is measured using automated microscopy or plate readers. bmglabtech.com If this compound is found to induce a specific phenotype, a subsequent "target deconvolution" effort, often involving genetic screens (e.g., CRISPR-Cas9 knockout screens) or proteomic methods, would be initiated to identify the molecular target responsible for that phenotype.
The integration of robotics, miniaturized assay formats (e.g., 384- or 1536-well plates), and sensitive detection technologies allows for the rapid and cost-effective generation of vast amounts of data, accelerating the process of mechanistic characterization. bmglabtech.com
Structure Activity Relationship Sar and Structural Biology Studies
Elucidation of Essential Structural Features for Observed Activities
Research into illudosin and related illudins has focused on identifying which parts of the molecule are key to its biological activities. This involves examining the role of specific functional groups, the molecule's three-dimensional arrangement (stereochemistry), and how modifications to the central carbon skeleton impact its effects. wikipedia.orgdntb.gov.uaias.ac.inresearchgate.netias.ac.in
Role of Specific Functional Groups and Stereochemistry
Functional groups are specific atoms or groups of atoms within a molecule that are primarily responsible for its characteristic chemical reactions and biological interactions. biotechacademy.dkocr.org.ukteacherspayteachers.com The biological activity of this compound is intrinsically linked to the presence and position of its functional groups, such as hydroxyl groups and carbonyls. nih.govnih.gov The stereochemistry, or the spatial arrangement of atoms in the molecule, also plays a critical role in how this compound interacts with biological targets. tandfonline.comwikipedia.orgmdpi.comslideshare.net Minor differences in stereochemistry can lead to significant changes in biological activity. For instance, studies on related protoilludane sesquiterpenoids have highlighted the importance of relative and absolute stereochemistry for their antimicrobial or cytotoxic effects. mdpi.com
Impact of Core Skeleton Modifications on Activity
The core skeleton of this compound is a tricyclic structure. mdpi.com Modifications to this central framework can dramatically alter the compound's biological properties. Research efforts, including synthetic studies, aim to understand how changes to the carbon skeleton affect activity. ias.ac.inresearchgate.net The presence of unique structural features, such as cyclopropane (B1198618) rings, is considered important for the activity of illudin-type metabolites. mdpi.comresearchgate.net Altering or removing parts of this core structure can lead to analogs with potentially improved or altered biological profiles.
Computational Approaches to SAR
Computational methods are increasingly used to complement experimental SAR studies, providing insights into how molecules interact with biological targets and predicting their activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Molecular Docking and Dynamics Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict how a small molecule, like this compound, binds to a larger molecule, such as a protein target. cal-tek.eunih.gov It estimates the binding affinity and identifies potential binding sites and interaction modes. mdpi.com Molecular dynamics simulations extend this by simulating the movement and interactions of the molecules over time, providing a more dynamic picture of the binding process and the stability of the complex. mdpi.comnih.gov These simulations can offer valuable insights into the molecular basis of this compound's activity and help predict how structural modifications might affect binding to its targets. Computational reaction profiles have also been used to understand the interaction of illudin S, a related compound, with thiols. researchgate.netresearchgate.net
Structural Biology of this compound-Target Interactions
Understanding the structural biology of how this compound interacts with its biological targets at the molecular level provides critical information for rational drug design. This involves determining the three-dimensional structures of the target molecules and the this compound-target complexes. Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed structural information. researchgate.netresearchgate.netnih.gov While specific detailed structural biology studies of this compound bound to its targets were not prominently featured, studies on related illudins, such as illudin S, have indicated that they can interact with and damage DNA, which appears to block transcription. wikipedia.orgcenmed.com This interaction with DNA represents a key molecular mechanism underlying their biological effects.
Compound Names and PubChem CIDs
Crystallographic Studies of this compound-Protein Complexes (if available)
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, including biological macromolecules and their complexes with ligands. It provides detailed three-dimensional information crucial for understanding binding interfaces and mechanisms of action.
NMR-Based Structural Characterization of Biomolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique in structural biology that allows for the determination of the structure, dynamics, and interactions of biomolecules, often in solution. NMR can provide insights into the binding affinities, kinetics, and structural changes that occur upon complex formation. Techniques such as in-cell NMR are also being developed to study interactions within a more native environment.
Despite the broad application of NMR in characterizing biomolecular interactions, detailed NMR-based structural characterization studies specifically focusing on this compound's interactions with biomolecules were not found in the search results. While there is a suggestion of this compound potentially interacting with protein tyrosine kinases, the precise structural details of this interaction as determined by NMR were not available.
Ecological and Evolutionary Research Perspectives
Role of Illudosin as a Secondary Metabolite in Fungal Ecology
Fungi produce a vast and diverse arsenal (B13267) of chemical compounds, which are broadly classified as either primary or secondary metabolites. While primary metabolites are fundamental to a fungus's basic survival, growth, and reproduction, secondary metabolites mediate the organism's interactions with its surrounding environment. thieme-connect.comelifesciences.org These compounds are not essential for life itself but serve critical ecological functions, including defense against predators, managing competition with other microbes, and facilitating symbiotic relationships. researchgate.netresearchgate.net
This compound is a sesquiterpenoid compound that functions as a secondary metabolite. researchgate.netwikipedia.org It belongs to the illudane (B1247565) class of molecules, which includes the more extensively studied and highly toxic compounds, illudin S and illudin M. jungledragon.comozarkbill.com The production of these substances is a key feature of the ecological strategy of the fungi that create them, providing a significant advantage in their natural habitats.
Chemical Defense Mechanisms in Fungi
As stationary organisms, fungi cannot physically escape from threats such as predation or infection. elifesciences.orgsciencedaily.com Consequently, they have evolved sophisticated chemical defense systems. These defenses rely on secondary metabolites that can be toxic or repellent to a wide array of antagonists, including insects, fungivorous animals, bacteria, and other fungi. elifesciences.orgplos.org The production of these defensive chemicals can be continuous or induced by specific triggers, such as physical damage to the fungal mycelium by a feeding larva. sciencedaily.comfrontiersin.org
This compound and its related compounds are classic examples of this chemical warfare. wikipedia.orgjungledragon.com Synthesized by fungi of the genus Omphalotus, these metabolites exhibit potent antibacterial and antifungal activities, which help the fungus protect its food source from microbial competitors. jungledragon.com Moreover, the significant toxicity of illudins to animals acts as a powerful deterrent against being eaten. ozarkbill.coma-z-animals.com Ingestion of these mushrooms can cause severe vomiting and cramps, effectively warning predators to avoid them in the future. jungledragon.coma-z-animals.com This defensive capability is vital for the fungus's survival and propagation in highly competitive ecosystems.
Interspecies Interactions and Allelopathy
Allelopathy is the phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. pensoft.netmdpi.com In the fungal kingdom, allelopathy is a common competitive strategy used to secure resources and territory. mdpi.com By releasing specific secondary metabolites, a fungus can inhibit the growth of neighboring plants or microbial rivals. mdpi.commdpi.com
The illudane sesquiterpenoids, including this compound, are known to be involved in these allelopathic interactions. dntb.gov.ua The established antibacterial and antifungal properties of the illudins are a direct form of allelopathy, preventing other microbes from encroaching on the fungus's substrate. jungledragon.com Fungi that decay wood, such as Omphalotus species, utilize these compounds to condition their immediate environment, suppressing competitors and aiding in the decomposition process. wikipedia.org
Evolutionary Drivers of this compound Biosynthetic Pathways
The development of intricate biosynthetic pathways for secondary metabolites is propelled by intense selective pressures from the surrounding ecological landscape. frontiersin.orgnih.gov The capacity to defend against predators and successfully compete for resources confers a substantial survival advantage, which drives the evolution and diversification of the genes responsible for producing these chemical defenses. elifesciences.org
The biosynthesis of this compound begins with a common precursor molecule, farnesyl diphosphate (B83284) (FPP), which is central to the production of all terpenoids. nih.govmdpi.com Specialized enzymes called sesquiterpene synthases (STS) catalyze the key reaction that forms the foundational protoilludane carbon skeleton. nih.govmdpi.com Further chemical modifications by other enzymes, notably cytochrome P450 monooxygenases, generate the diverse suite of illudane compounds observed in nature. researchgate.netnih.gov
Genomic analysis of illudin-producing fungi like Omphalotus olearius shows that the genes encoding these biosynthetic enzymes are often grouped together in biosynthetic gene clusters (BGCs). nih.gov This organization allows for coordinated gene expression, enabling the fungus to efficiently produce these complex molecules when needed. nih.gov The evolution of these pathways likely proceeds through mechanisms such as gene duplication and neofunctionalization, where existing genes are repurposed for new functions. nih.govfrontiersin.org The immense chemical diversity of sesquiterpenoids found in Basidiomycota fungi highlights these pathways as crucibles of evolutionary innovation, constantly generating novel molecules to address ongoing ecological challenges. researchgate.netnih.gov
Biogeographical Distribution of this compound-Producing Organisms
Biogeography is the study of the distribution of species in geographic space and through geological time. wikipedia.org this compound and related compounds are primarily produced by fungi in the genus Omphalotus, commonly known as Jack O'Lantern mushrooms. jungledragon.comnih.gov The distribution of these fungi is therefore tied to specific regions around the world.
These fungi are typically saprotrophic or parasitic, breaking down dead or dying wood, particularly hardwoods. wikipedia.orgbionity.comstcnature.org As a result, their presence is dependent on suitable forest habitats and climates. frontiersin.org Different species of Omphalotus have distinct geographical ranges. The production of illudane sesquiterpenoids is not limited to Omphalotus; fungi from other genera, such as Echinodontium and Agrocybe, have also been found to produce related compounds, indicating a broader, yet specific, distribution of this metabolic trait. researchgate.netacs.org
Table 1: Biogeographical Distribution of Selected this compound and Illudane-Producing Fungi
| Fungal Species | Common Name | Primary Geographical Distribution |
| Omphalotus illudens | Eastern Jack O'Lantern | Eastern North America jungledragon.coma-z-animals.com |
| Omphalotus olearius | Jack O'Lantern Mushroom | Europe, North America a-z-animals.comnih.gov |
| Omphalotus nidiformis | Ghost Fungus | Southern Australia, Tasmania wikipedia.orgbionity.com |
| Echinodontium japonicum | Kouyaku-mannen-haritake | Japan researchgate.net |
| Agrocybe salicacola | N/A | Found on willow trees, distribution not specified in detail. acs.org |
Future Directions and Emerging Research Avenues
Advancements in Synthetic Biology for Illudosin Production
The production of this compound has traditionally relied on its extraction from fungal cultures, such as those of Omphalotus illudens and Omphalotus nidiformis. acs.orgrsc.orgnih.gov However, these methods can be slow and yield limited quantities. Synthetic biology offers a promising alternative for scalable and sustainable production. This interdisciplinary field combines principles from engineering, biology, and computer science to design and construct new biological parts, devices, and systems. bio.org
Metabolic engineering, a key component of synthetic biology, aims to modify the metabolic pathways of host organisms to enhance the production of desired compounds. frontiersin.orgnih.gov For this compound, this would involve introducing the necessary biosynthetic genes into a well-characterized host organism, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. mdpi.comnih.gov The identification of the illudin biosynthetic gene clusters in fungi like Omphalotus olearius provides a foundational toolkit for these engineering efforts. nih.gov
The heterologous expression of these fungal biosynthetic pathways in a host system is a critical step. researchgate.netnih.gov This process involves transferring the genetic information for the this compound pathway into a production host. wikipedia.org Success in this area would not only provide a more reliable source of this compound for research but also open the door to producing novel derivatives through combinatorial biosynthesis. However, challenges in heterologous expression, such as ensuring proper gene transcription, protein folding, and precursor availability, must be addressed. researchgate.net
Novel Chemical Modifications for Enhanced Research Utility
Chemical modification of the this compound structure can provide valuable tools for biological research. By creating derivatives with altered properties, researchers can probe its biological targets and mechanisms of action. An early example of such a modification was the oxidation of this compound to a diketo aldehyde, which was instrumental in confirming its structure through X-ray crystallography. acs.org
Future research will likely focus on creating a library of this compound analogs. These modifications could include:
Introducing reporter tags: Attaching fluorescent or affinity tags to the this compound molecule would enable researchers to visualize its localization within cells and identify its binding partners.
Altering reactivity: Modifying the functional groups of this compound could enhance its stability or its reactivity towards specific biological targets, providing more potent and selective research probes.
Creating photoactivatable derivatives: These analogs would remain inert until activated by light, allowing for precise spatial and temporal control over their biological activity.
The development of semisynthetic derivatives from the related compound, illudin M, has shown promise in enhancing selectivity for certain cancer cell lines, suggesting that similar strategies could be applied to this compound to develop valuable research compounds. researchgate.net
Application of Advanced Analytical Techniques in this compound Research
The structural elucidation of this compound has been heavily reliant on a suite of powerful analytical techniques. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including one- and two-dimensional techniques like HETCOR and COLOC, has been fundamental in determining its complex structure. rsc.org Mass spectrometry (MS) has been crucial for determining its molecular weight and fragmentation patterns. acs.org
Future research will undoubtedly leverage more advanced and sensitive analytical methods. Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, will be particularly important. numberanalytics.com
Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the sensitive detection and quantification of this compound and its metabolites in complex biological samples. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile derivatives of this compound. numberanalytics.com
Morphologically-Directed Raman Spectroscopy (MDRS) , a technique that combines microscopy with Raman spectroscopy, could provide detailed information on the chemical composition and distribution of this compound within biological tissues or cells. nanopharm.co.uk
These advanced techniques will be essential for detailed pharmacokinetic studies, metabolite identification, and understanding the interactions of this compound with its biological targets. embrapa.brutas.edu.au
Exploration of Undiscovered Biological Roles in Diverse Systems
Currently, this compound is primarily considered a biosynthetic intermediate in the pathway leading to other fungal metabolites. rsc.org However, its own biological activities remain largely unexplored. It is often found as a co-metabolite with illudins, which are known for their cytotoxic and antibacterial properties, suggesting that this compound itself may possess interesting biological functions. wikipedia.org
Future research should focus on screening this compound for a wide range of biological activities. Given that many terpenoids play crucial roles in the ecological interactions of their host organisms, investigating the ecological function of this compound is a promising avenue. hebmu.edu.cn For instance, it could be involved in:
Defense against predators or competitors: Many fungal secondary metabolites serve as deterrents to fungivores or inhibit the growth of competing microbes.
Signaling molecules: this compound could act as a signaling molecule within its host fungus or in interactions with other organisms in its environment.
The study of this compound in diverse biological systems, from individual cells to complex ecosystems, will be key to uncovering its full range of biological roles. This exploration could reveal novel applications for this intriguing natural product.
Q & A
Q. What are the key structural characteristics of Illudosin, and how are they validated experimentally?
this compound (C15H22O2) is a sesquiterpenoid isolated from Agrocybe salicacola. Its structure is determined via spectroscopic methods (1D/2D NMR), X-ray crystallography, and exciton chirality analysis for stereochemical confirmation. The absence of cytotoxicity at 40 μM in cancer cell lines (HL-60, SMMC-7712, etc.) suggests its potential non-toxic profile .
Q. What methodological frameworks are recommended for designing studies on this compound’s bioactivity?
Use the PICOT framework to structure research questions:
Q. How should researchers address contradictory findings in this compound’s bioactivity data?
Apply iterative data analysis:
- Compare results across multiple cell lines and assays (e.g., MTT vs. apoptosis assays).
- Re-evaluate experimental conditions (e.g., purity of compounds, solvent controls).
- Use statistical validation (e.g., ANOVA for dose-response curves) to identify outliers .
Advanced Research Questions
Q. What advanced techniques can elucidate this compound’s mechanism of action despite its lack of cytotoxicity?
- Transcriptomics/proteomics : Profile gene/protein expression changes in non-responsive cell lines.
- Molecular docking : Screen for interactions with non-canonical targets (e.g., inflammatory pathways).
- Metabolomics : Assess metabolic shifts in treated cells to identify indirect bioactivity .
Q. How can researchers resolve structural-activity contradictions between this compound and related sesquiterpenoids?
- Perform comparative SAR studies with analogs (e.g., agrocybins H/I) to identify functional group contributions.
- Use density functional theory (DFT) to model electronic properties influencing reactivity.
- Validate hypotheses via synthetic modification (e.g., hydroxylation/acetylation) .
Q. What strategies ensure methodological rigor in this compound’s pharmacological testing?
- Blinding : Implement single/double-blind protocols to minimize bias in data interpretation.
- Dose standardization : Use pharmacokinetic models to establish physiologically relevant concentrations.
- Negative controls : Include solvent-only and untreated groups to isolate compound effects .
Methodological Guidelines
- Data Presentation : Use tables to summarize cytotoxicity results (e.g., Table 1: IC50 values across cell lines) .
- Statistical Analysis : Report p-values, confidence intervals, and effect sizes for bioactivity claims .
- Ethical Compliance : Disclose compound sources, synthesis protocols, and safety data (e.g., LD50 in preclinical models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
